molecular formula C6H13NO3S B6251599 N-cyclopropyl-2-methoxyethane-1-sulfonamide CAS No. 1216466-13-5

N-cyclopropyl-2-methoxyethane-1-sulfonamide

Cat. No.: B6251599
CAS No.: 1216466-13-5
M. Wt: 179.24 g/mol
InChI Key: AUPIPLDWEQXKLC-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methoxyethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclopropyl and a methoxyethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methoxyethane-1-sulfonamide typically involves the reaction of cyclopropylamine with 2-methoxyethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

Cyclopropylamine+2-methoxyethanesulfonyl chlorideThis compound+HCl\text{Cyclopropylamine} + \text{2-methoxyethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylamine+2-methoxyethanesulfonyl chloride→this compound+HCl

The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methoxyethane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used to oxidize the sulfur atom.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the sulfonamide group.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or thiols.

    Hydrolysis: Sulfonic acids and corresponding amines.

Scientific Research Applications

N-cyclopropyl-2-methoxyethane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Biological Studies: The compound is used in studies investigating the role of sulfonamides in biological systems, including enzyme inhibition and protein binding.

    Industrial Chemistry: It is utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-methoxyethane-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzyme active sites or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-methoxyethane-1-sulfonamide: Unique due to its specific combination of cyclopropyl and methoxyethane moieties.

    N-cyclopropyl-2-ethoxyethane-1-sulfonamide: Similar structure but with an ethoxy group instead of a methoxy group.

    N-cyclopropyl-2-methoxypropane-1-sulfonamide: Similar structure but with a propane backbone instead of an ethane backbone.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group can influence the compound’s steric and electronic properties, affecting its interactions with biological targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactivity, applications, and comparison with similar compounds

Properties

CAS No.

1216466-13-5

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

N-cyclopropyl-2-methoxyethanesulfonamide

InChI

InChI=1S/C6H13NO3S/c1-10-4-5-11(8,9)7-6-2-3-6/h6-7H,2-5H2,1H3

InChI Key

AUPIPLDWEQXKLC-UHFFFAOYSA-N

Canonical SMILES

COCCS(=O)(=O)NC1CC1

Purity

95

Origin of Product

United States

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